2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide
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Overview
Description
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Mechanism of Action
Target of Action
The compound “2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide” contains a furan ring and an indole nucleus . Compounds containing these structures have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Mode of Action
Compounds containing a furan ring and an indole nucleus are known to participate in various types of reactions, such as electrophilic substitution .
Biochemical Pathways
Compounds containing a furan ring and an indole nucleus are known to participate in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Compounds containing a furan ring and an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the bromine atom can yield the corresponding hydrogenated compound.
Scientific Research Applications
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a furan ring and a bromine atom, but differs in its additional functional groups.
N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but lacks the hydroxyethyl and methoxybenzamide moieties.
Uniqueness
2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide is unique due to its combination of a furan ring, bromine atom, and methoxybenzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-25-15-8-9-17(21)16(11-15)20(24)22-12-18(23)13-4-6-14(7-5-13)19-3-2-10-26-19/h2-11,18,23H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXTNLOZCHLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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